3-Methyl-3-propylpyrrolidine-2,5-dione

Description

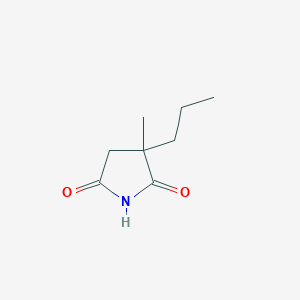

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-propylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-4-8(2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXGMHKGORIRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933705 | |

| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497-19-4 | |

| Record name | 3-Methyl-3-propyl-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpropylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-propylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-3-propylpyrrolidine-2,5-dione synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Methyl-3-propylpyrrolidine-2,5-dione

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive technical overview of the synthesis and characterization of the novel compound 3-Methyl-3-propylpyrrolidine-2,5-dione. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the methodologies presented.

Introduction: The Significance of Substituted Pyrrolidine-2,5-diones

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. These structures are known to exhibit a range of activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the pyrrolidine ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. The title compound, 3-Methyl-3-propylpyrrolidine-2,5-dione, represents a novel variation with potential for unique biological interactions, making its synthesis and characterization a valuable endeavor for drug discovery and development programs.

PART 1: Synthesis of 3-Methyl-3-propylpyrrolidine-2,5-dione

The synthetic approach to 3-Methyl-3-propylpyrrolidine-2,5-dione is predicated on the alkylation of a pre-existing succinimide framework. This strategy is both efficient and allows for the introduction of diverse substituents at the 3-position.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 3-methylpyrrolidine-2,5-dione as a readily available starting material. The propyl group can be introduced via an alkylation reaction with a suitable propyl electrophile, such as propyl iodide.

Synthetic Pathway

The chosen synthetic route involves the deprotonation of 3-methylpyrrolidine-2,5-dione to form a nucleophilic enolate, which then undergoes alkylation with propyl iodide.

Caption: Synthetic route to 3-Methyl-3-propylpyrrolidine-2,5-dione.

Experimental Protocol: Synthesis

Materials:

-

3-Methylpyrrolidine-2,5-dione

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Propyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methylpyrrolidine-2,5-dione (1.0 eq).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add propyl iodide (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Methyl-3-propylpyrrolidine-2,5-dione.

PART 2: Characterization of 3-Methyl-3-propylpyrrolidine-2,5-dione

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl and propyl groups, as well as the methylene protons of the pyrrolidine ring and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons, the quaternary carbon at the 3-position, and the carbons of the methyl and propyl groups. |

| FT-IR | Characteristic absorption bands for the N-H bond, C-H bonds, and the two C=O groups of the imide functionality. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected chemical shifts (δ) in CDCl₃: ~8.0-8.5 ppm (broad singlet, 1H, NH), ~2.6-2.8 ppm (multiplet, 2H, -CH₂-C=O), ~1.5-1.7 ppm (multiplet, 2H, -CH₂-CH₂-CH₃), ~1.2-1.4 ppm (multiplet, 2H, -CH₂-CH₂-CH₃), ~1.1 ppm (singlet, 3H, -CH₃), ~0.9 ppm (triplet, 3H, -CH₂-CH₂-CH₃).

-

¹³C NMR: Acquire the spectrum on the same instrument. Expected chemical shifts (δ) in CDCl₃: ~178-180 ppm (C=O), ~45-50 ppm (quaternary C), ~35-40 ppm (-CH₂-C=O), ~30-35 ppm (-CH₂-CH₂-CH₃), ~20-25 ppm (-CH₃), ~15-20 ppm (-CH₂-CH₂-CH₃), ~10-15 ppm (-CH₂-CH₂-CH₃).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

-

Expected Peaks: ~3200 cm⁻¹ (N-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1770 and ~1700 cm⁻¹ (asymmetric and symmetric C=O stretch of the imide).

3. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Molecular Ion: For C₈H₁₃NO₂, the calculated molecular weight is 155.19 g/mol . Expect to observe [M+H]⁺ at m/z 156.1 or other relevant adducts.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and comprehensive characterization of 3-Methyl-3-propylpyrrolidine-2,5-dione. The provided protocols and expected data serve as a valuable resource for researchers engaged in the synthesis of novel small molecules for potential therapeutic applications. The successful synthesis and characterization of this compound will enable further investigation into its biological activity and potential as a lead compound in drug discovery.

References

-

General synthesis of substituted pyrrolidines: [1]

-

Synthesis of substituted N-aryl pyrrolo-quinolines: [2]

-

Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones: [3]

-

Characterization of related pyrrolidine-2,5-dione structures: [4]

-

Synthesis and characterization of pyrrolidine-2,5-dione derivatives: [5]

Sources

- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione | C9H15NO2 | CID 43155368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-3-propylpyrrolidine-2,5-dione

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Methyl-3-propylpyrrolidine-2,5-dione, a substituted succinimide. While specific experimental data for this compound is not extensively documented in public literature, this paper establishes a robust framework for its characterization based on the known properties of the pyrrolidine-2,5-dione scaffold and well-characterized analogs. The focus is on the practical methodologies and theoretical underpinnings essential for researchers, scientists, and drug development professionals. We delve into the determination of molecular identity, solubility, ionization constants (pKa), and thermal properties, explaining the causality behind experimental choices and providing validated protocols.

Introduction and Molecular Identity

3-Methyl-3-propylpyrrolidine-2,5-dione belongs to the succinimide class of compounds, which are five-membered cyclic imides. The succinimide ring is a prevalent scaffold in medicinal chemistry, most notably in anticonvulsant drugs like ethosuximide. The physicochemical properties of such molecules are paramount as they directly influence their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation feasibility. Understanding these characteristics is a critical first step in the drug discovery and development pipeline.

The foundational step in characterizing any compound is to establish its molecular identity. This involves confirming its structure, molecular formula, and molecular weight, which serve as the basis for all subsequent analyses.

Key Identifiers:

-

IUPAC Name: 3-Methyl-3-propylpyrrolidine-2,5-dione

-

Molecular Formula: C₉H₁₅NO₂[1]

Caption: 2D Chemical Structure of 3-Methyl-3-propylpyrrolidine-2,5-dione.

Core Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental values for 3-Methyl-3-propylpyrrolidine-2,5-dione are sparsely reported. However, we can predict its properties and understand their importance by examining structurally similar compounds.

| Property | Predicted/Comparative Value | Significance in Drug Development |

| Molecular Weight | 169.22 g/mol [1][2] | Influences diffusion rates and compliance with guidelines like Lipinski's Rule of Five. |

| Melting Point (°C) | Not available. Expected to be a low-melting solid. Analog: Ethosuximide (3-ethyl-3-methyl) melts at 51°C.[3] | Indicates purity and lattice energy; affects dissolution rate and manufacturing processes.[4] |

| Boiling Point (°C) | Not available. Analog: Ethosuximide boils at 265.3°C.[3] | Relevant for purification (distillation) and assessing volatility. |

| Calculated LogP | 1.2[5] | A measure of lipophilicity, critical for predicting membrane permeability and absorption. |

| Polar Surface Area | 46.2 Ų[5] | Influences hydrogen bonding potential and permeability across biological barriers. |

| pKa | Estimated ~9-10 (for the imide proton) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport.[6] |

Solubility Profile: The Gateway to Bioavailability

Solubility is arguably one of the most critical physicochemical parameters for any drug candidate. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The solubility of this compound will be dictated by the balance between the polar succinimide ring and the nonpolar alkyl substituents.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is the most reliable measure but is time-consuming to determine.[7] The shake-flask method is the gold standard for this measurement.[7][8]

-

Kinetic Solubility: A measure of how quickly a compound precipitates from a solution when added from a high-concentration stock (often in DMSO).[8] It is a high-throughput method used in early discovery but can often overestimate the true solubility due to the formation of supersaturated solutions.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol ensures a true equilibrium is reached between the dissolved and solid states of the compound.[9]

Causality Behind the Method: The core principle is to allow sufficient time and agitation for the dissolution process to reach a steady state, providing a definitive measure of the compound's maximum concentration in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Methyl-3-propylpyrrolidine-2,5-dione to a series of vials containing the relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[9] The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).[9] Agitate for a predetermined period (typically 24-72 hours). The duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[9]

-

Sample Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially high readings. Methods include:

-

Filtration: Use a low-binding filter (e.g., 0.45 µm PVDF).

-

Centrifugation: Pellet the solid and carefully collect the supernatant.[9]

-

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa value defines the strength of an acid or base and dictates the extent of ionization of a molecule at a given pH.[6] For 3-Methyl-3-propylpyrrolidine-2,5-dione, the most relevant proton is the one attached to the nitrogen atom of the imide group. The electron-withdrawing effect of the two adjacent carbonyl groups makes this proton acidic.

The ionization state is critical because:

-

The charged (ionized) form is typically more water-soluble.

-

The neutral (un-ionized) form is generally more permeable across lipid membranes.

Caption: Relationship between pH, pKa, and Molecular Form.

Experimental Protocol: Potentiometric Titration for pKa Determination

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.[10]

Causality Behind the Method: The Henderson-Hasselbalch equation dictates that at the half-equivalence point of a titration (where [HA] = [A⁻]), the pH of the solution is equal to the pKa of the analyte. This protocol is designed to precisely identify that point.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (like methanol or ethanol) if aqueous solubility is low.

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. This step is essential for accuracy.

-

Titration: Place the solution in a thermostatted vessel and slowly add a standardized titrant (e.g., 0.1 M NaOH if titrating the acidic imide proton) in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the midpoint of the steepest part of the resulting sigmoid curve (the inflection point). This can be determined mathematically by finding the maximum of the first derivative of the titration curve.

Thermal Analysis: Melting Point Determination

The melting point is a fundamental physical property used for identification and as a primary indicator of purity.[11] Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[4][12]

Experimental Protocol: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a solid organic compound.

Causality Behind the Method: The protocol relies on slowly heating a small, powdered sample in a capillary tube within a calibrated heating block. A slow heating rate (~1-2°C per minute) is crucial to ensure thermal equilibrium between the heating block, the thermometer, and the sample, allowing for an accurate observation of the temperature range over which the phase transition from solid to liquid occurs.[12]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used if necessary.[13]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. The packed sample height should be 2-3 mm.[14]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).[12]

-

Rapid Determination (Optional but Recommended): First, heat the sample rapidly to get an approximate melting point. This saves time and identifies the temperature range of interest.[12]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow.

Conclusion

References

-

University of Calgary. Melting point determination. Available from: [Link]

-

Studylib. Melting Point Determination Lab Protocol. Available from: [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(11), 4463-4484. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

Clarion University. Determination of Melting Point. Available from: [Link]

-

Mcule. Compound solubility measurements for early drug discovery. (2022). Available from: [Link]

-

Pawar, P. A., & Mahajan, P. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 551-558. Available from: [Link]

-

Slideshare. solubility experimental methods.pptx. Available from: [Link]

-

Thompson Rivers University. Experiment 1: Melting-point Determinations. Available from: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

-

PubChem. 3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione. National Center for Biotechnology Information. Available from: [Link]

-

Ghasemi, M., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Cheminformatics, 17(1), 1-20. Available from: [Link]

-

TU Wien's reposiTUm. Prediction of pKa values of small molecules via graph neural networks. Available from: [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Available from: [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry, 12(22), 2568-2608. Available from: [Link]

-

BuyersGuideChem. 3-Ethyl-3-methyl pyrrolidine-2,5-dione. Available from: [Link]

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Unraveling the Therapeutic Potential of 3-Methyl-3-propylpyrrolidine-2,5-dione: A Technical Guide to its Presumed Mechanism of Action

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Methyl-3-propylpyrrolidine-2,5-dione is a succinimide derivative, a class of compounds recognized for their significant therapeutic potential, particularly in the realm of neurological disorders. While direct experimental data on this specific molecule remains to be fully elucidated in publicly accessible literature, its structural analogy to well-characterized succinimides, such as ethosuximide, provides a strong foundation for predicting its mechanism of action. This in-depth technical guide synthesizes the current understanding of succinimide pharmacology to present a detailed overview of the likely primary and secondary mechanisms through which 3-Methyl-3-propylpyrrolidine-2,5-dione exerts its effects. Furthermore, this guide outlines robust experimental protocols to facilitate the validation of these proposed mechanisms, offering a roadmap for future research and development.

Part 1: The Core Directive - A Presumed Anticonvulsant with Neuroprotective Properties

Based on its chemical structure, 3-Methyl-3-propylpyrrolidine-2,5-dione is anticipated to function primarily as an anticonvulsant, with potential for broader neuroprotective applications. The core of its therapeutic action is likely centered on the modulation of neuronal excitability within key brain circuits implicated in seizure generation.

Part 2: Scientific Integrity & Logic - Deconstructing the Mechanism of Action

Primary Mechanism of Action: T-Type Calcium Channel Blockade

The hallmark mechanism of action for succinimide anticonvulsants is the selective inhibition of low-voltage-activated (T-type) calcium channels, particularly the CaV3.1 subtype, which is highly expressed in thalamic neurons. These channels play a crucial role in generating the characteristic spike-and-wave discharges observed in absence seizures.[1]

Causality of T-Type Channel Blockade:

-

Thalamocortical Rhythm Generation: T-type calcium channels in thalamocortical relay neurons are instrumental in generating burst firing, which drives the oscillatory activity in the thalamocortical circuit.[1]

-

Hyperexcitability in Absence Seizures: In absence epilepsy, this rhythmic activity becomes hypersynchronized, leading to the clinical manifestations of the seizure.

-

Therapeutic Intervention: By blocking these T-type calcium channels, 3-Methyl-3-propylpyrrolidine-2,5-dione is expected to dampen this aberrant thalamic rhythm, thereby preventing the generation and propagation of seizure activity.[2][1]

Experimental Validation Workflow: T-Type Calcium Channel Inhibition

Caption: Workflow for in vitro validation of T-type calcium channel blockade.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human CaV3.1 channel subtype or prepare primary cultures of thalamic neurons from rodents.

-

Plate cells on glass coverslips for recording.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Solutions:

-

External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium is used as the charge carrier to isolate calcium channel currents.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed state.

-

Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type calcium currents.

-

Record baseline currents.

-

Perfuse the cells with increasing concentrations of 3-Methyl-3-propylpyrrolidine-2,5-dione.

-

Record currents at each concentration to determine the dose-response relationship and calculate the IC₅₀ value.

-

Secondary and Pleiotropic Mechanisms of Action

Beyond T-type calcium channel modulation, succinimide derivatives may exert their therapeutic effects through a range of secondary mechanisms, contributing to a broader neuroprotective profile.[3]

1. Modulation of GABAergic and Glutamatergic Neurotransmission:

-

Enhanced GABAergic Inhibition: Some studies suggest that ethosuximide can increase GABA release in cortical regions, leading to enhanced synaptic inhibition and a decrease in neuronal excitability.[4][5]

-

Attenuation of Glutamatergic Excitation: While less established, some anticonvulsants can reduce the release of the excitatory neurotransmitter glutamate.[6]

2. Neuroprotective and Anti-inflammatory Effects:

-

Antioxidant Properties: Succinimide derivatives have been shown to possess antioxidant capabilities, which can mitigate oxidative stress—a key contributor to neuronal damage in epilepsy and other neurodegenerative conditions.[7]

-

Anti-inflammatory Action: Neuroinflammation is increasingly recognized as a critical factor in the pathophysiology of epilepsy. Succinimide compounds may exert anti-inflammatory effects, further protecting neurons from seizure-induced damage.[3]

Signaling Pathway: Potential Neuroprotective Mechanisms

Caption: Proposed neuroprotective signaling pathways of 3-Methyl-3-propylpyrrolidine-2,5-dione.

Experimental Validation: In Vivo Anticonvulsant Efficacy

The Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model is a well-validated animal model for studying absence seizures and the effects of anti-absence drugs.[6][8][9][10]

Protocol: Evaluation of Anticonvulsant Activity in the GAERS Model

-

Animal Model: Use adult male GAERS rats, which spontaneously exhibit spike-and-wave discharges characteristic of absence seizures.

-

Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) recording over the somatosensory cortex.

-

Baseline Recording: Record baseline EEG for a defined period (e.g., 2 hours) to determine the frequency and duration of spontaneous spike-and-wave discharges.

-

Drug Administration: Administer 3-Methyl-3-propylpyrrolidine-2,5-dione intraperitoneally (i.p.) at various doses. A vehicle control group should also be included.

-

Post-treatment Recording: Record EEG for several hours post-administration to assess the effect of the compound on seizure activity.

-

Data Analysis: Quantify the total time spent in seizure, the number of seizures, and the duration of individual seizures. Compare the results between the treatment and control groups to determine the dose-dependent anticonvulsant efficacy.

Quantitative Data Summary (Hypothetical)

| Experimental Model | Parameter Measured | 3-Methyl-3-propylpyrrolidine-2,5-dione Effect | Reference Compound (Ethosuximide) |

| In Vitro Patch Clamp (CaV3.1) | IC₅₀ for T-type current inhibition | To be determined | ~500 µM |

| GAERS Rat Model (In Vivo EEG) | Reduction in spike-and-wave discharge duration | To be determined | Significant reduction at 50-100 mg/kg |

| Scopolamine-induced Neurodegeneration | Neuronal viability | To be determined | Protective effect |

| In Vitro Antioxidant Assay (e.g., DPPH) | Radical scavenging activity | To be determined | Moderate activity |

Part 3: Visualization & Formatting

The provided diagrams and protocols offer a clear and structured approach to investigating the mechanism of action of 3-Methyl-3-propylpyrrolidine-2,5-dione. The logical flow from in vitro mechanistic studies to in vivo efficacy testing represents a comprehensive and self-validating system for drug development professionals.

Conclusion

While further direct experimental investigation is necessary, the existing body of knowledge on succinimide derivatives provides a robust framework for understanding the likely mechanism of action of 3-Methyl-3-propylpyrrolidine-2,5-dione. Its presumed primary activity as a T-type calcium channel blocker, coupled with potential secondary neuroprotective effects, positions it as a promising candidate for further research in the treatment of epilepsy and potentially other neurological disorders. The experimental pathways detailed in this guide offer a clear and scientifically rigorous approach to validating its therapeutic potential.

References

-

Localized cortical injections of ethosuximide suppress spike-and-wave activity and reduce the resistance to kindling in genetic absence epilepsy rats (GAERS). PubMed. [Link]

-

Intrathecal application of ethosuximide is highly efficient in suppressing seizures in a genetic model of absence epilepsy. PubMed. [Link]

-

Ethosuximide modifies network excitability in the rat entorhinal cortex via an increase in GABA release. PubMed. [Link]

-

Succinamide Derivatives Ameliorate Neuroinflammation and Oxidative Stress in Scopolamine-Induced Neurodegeneration. PMC. [Link]

-

Effects of ethosuximide on inhibitory and excitatory transmission and cellular excitability in the rat medial entorhinal cortex. University of Bristol. [Link]

-

The Effects of Ethosuximide on Amino Acids in Genetic Absence Epilepsy Rat Model. ResearchGate. [Link]

-

Ethosuximide reduces epileptogenesis and behavioral comorbidity in the GAERS model of genetic generalized epilepsy. PubMed. [Link]

-

On the Action of the Anti-Absence Drug Ethosuximide in the Rat and Cat Thalamus. PMC. [Link]

-

Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PMC. [Link]

-

Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC. [Link]

-

Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PMC. [Link]

-

New Hybrid Molecules With Anticonvulsant and Antinociceptive Activity Derived From 3-methyl- Or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones. PubMed. [Link]

-

Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. [Link]

-

Inhibitory effects of the antiepileptic drug ethosuximide on G protein-activated inwardly rectifying K+ channels. PubMed. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PMC. [Link]

-

Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. [Link]

-

Pharmacological Properties of New Cyclic Derivatives of Phenylsuccinimide and Their Influence on Noradrenaline, Dopamine, Serotonin, 5-hydroxyindoleacetic Acid, Gamma-Aminobutyric Acid Concentrations and Monoaminooxidase Activity in Animal Brains. PubMed. [Link]

-

Antiepileptic Activity of new Succinimide derivatives 2-13 by picrotoxin induced (Duration of Seizures). ResearchGate. [Link]

-

Ethosuximide: From Bench to Bedside. PMC. [Link]

-

Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. NIH. [Link]

-

State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects. PubMed. [Link]

-

In Vitro & In Vivo Electrophysiology Studies. Charles River Laboratories. [Link]

-

In Vitro Assays | Electrophysiology. Axxam. [Link]

-

T-Type Calcium Channel Blockers as Neuroprotective Agents. PMC. [Link]

-

Neuroprotective effects of blockers for T-type calcium channels. PMC. [Link]

-

T-Type Calcium Channels: A Mixed Blessing. PMC. [Link]

-

Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site. PMC. [Link]

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Succinimide Scaffold: A Privileged Motif Driving Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The succinimide (pyrrolidine-2,5-dione) core is a structurally simple, five-membered cyclic imide that has emerged as a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and ability to engage in various biological interactions have led to the development of a vast array of derivatives with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the significant biological activities of succinimide derivatives, including their well-established anticonvulsant effects and their emerging roles as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their synthesis and evaluation, and present structure-activity relationship (SAR) insights to guide future drug discovery efforts. This guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies to harness the full potential of the versatile succinimide scaffold.

The Succinimide Core: Structural Features and Synthetic Versatility

The succinimide ring system is characterized by a five-membered ring containing a nitrogen atom and two carbonyl groups. This deceptively simple structure offers several key features that make it an attractive starting point for drug design. The nitrogen atom can be easily substituted, and the carbon atoms of the ring, particularly at the C3 position, can be functionalized with one or two alkyl or aryl groups.[1] These modifications allow for the precise tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn dictates the molecule's interaction with biological targets.[2]

The synthesis of succinimide derivatives is often straightforward and efficient. Common synthetic routes include the condensation of succinic anhydride with primary amines or the Michael addition of nucleophiles to maleimides.[3] This synthetic accessibility allows for the rapid generation of diverse chemical libraries for screening and optimization.

General Synthesis of N-Aryl Succinimides

A common and direct method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine to form a succinamic acid intermediate, followed by cyclization.

Experimental Protocol: Synthesis of N-Aryl Succinimides

-

Step 1: Formation of N-Arylsuccinamic Acid

-

In a round-bottom flask, dissolve the desired primary aromatic amine (10 mmol) in a suitable solvent such as glacial acetic acid or chloroform (50 mL).

-

Add succinic anhydride (10 mmol) to the solution with stirring at room temperature.

-

Continue stirring for 10-15 minutes. The N-arylsuccinamic acid intermediate will often precipitate out of the solution.

-

-

Step 2: Cyclization to N-Aryl Succinimide

-

To the reaction mixture containing the succinamic acid, add a dehydrating agent. A common method is to add acetic anhydride and anhydrous sodium acetate and reflux the mixture. Alternatively, zinc powder can be added to the reaction in acetic acid, and the mixture is heated to approximately 55-60°C for 1.5 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid N-aryl succinimide product will precipitate. Collect the solid by filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Caption: General synthesis of N-Aryl Succinimides.

Anticonvulsant Activity: The Hallmark of Succinimide Derivatives

The most well-known therapeutic application of succinimide derivatives is in the treatment of epilepsy, particularly absence (petit mal) seizures.[5] Ethosuximide, a cornerstone of this class, exemplifies the crucial role of the succinimide scaffold in modulating neuronal excitability.

Mechanism of Action

Succinimide-based anticonvulsants primarily exert their effects by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons.[6][7] These channels are critical in generating the rhythmic spike-and-wave discharges characteristic of absence seizures. By blocking these channels, ethosuximide and related compounds reduce the flow of calcium ions, thereby hyperpolarizing the neuronal membrane and making it less likely to fire, which disrupts the generation and propagation of seizure activity.

Caption: Mechanism of anticonvulsant action of succinimides.

Preclinical Evaluation of Anticonvulsant Activity

The pentylenetetrazole (PTZ)-induced seizure model in rodents is a widely used and reliable method for screening compounds with potential efficacy against absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

-

Animal Preparation:

-

Use male albino mice (weighing 18-25 g).

-

House the animals in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatize the animals to the experimental environment for at least one week before the study.

-

-

Drug Administration:

-

Divide the mice into groups (n=6-10 per group): a control group, a standard drug group (e.g., Diazepam or Ethosuximide), and test groups for the succinimide derivatives.

-

Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose).[8][9]

-

Allow for a pre-treatment period of 30-60 minutes for the compounds to be absorbed.

-

-

Induction of Seizures:

-

Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.[8]

-

-

Observation and Scoring:

-

Immediately after PTZ administration, place each mouse in an individual observation chamber.

-

Observe the animals for at least 30 minutes and record the following parameters:

-

Latency to the first seizure (clonus): The time from PTZ injection to the onset of the first generalized clonic seizure.

-

Duration of seizures: The total time the animal exhibits seizure activity.

-

Seizure severity: Score the seizures based on a standardized scale (e.g., Racine scale, modified for PTZ).

-

Protection: Note the percentage of animals in each group that do not exhibit seizures.

-

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the test groups with the control group. A significant increase in seizure latency and a decrease in duration and severity indicate potential anticonvulsant activity.

-

Anticancer Activity: A Promising Frontier

Recent research has highlighted the potential of succinimide derivatives as anticancer agents.[10] The pyrrolidine-2,5-dione scaffold has been identified as a key pharmacophore in the development of novel antitumor compounds.[1]

Mechanisms of Anticancer Action

The anticancer activity of succinimide derivatives is often multifactorial and can involve:

-

Induction of Apoptosis: Many succinimide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[10]

-

Enzyme Inhibition: Certain derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., AKT1, CDK2).[11]

-

DNA Interaction: Some compounds may exert their cytotoxic effects by binding to DNA, thereby interfering with replication and transcription.[10]

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture Preparation:

-

Seed cancer cells (e.g., MCF-7 for breast cancer) into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[12]

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to adhere.

-

-

Compound Treatment:

-

Prepare stock solutions of the succinimide derivatives in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13]

-

Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory and Enzyme Inhibitory Activities

Succinimide derivatives have demonstrated significant potential as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][15] Additionally, their ability to inhibit other enzymes like acetylcholinesterase (AChE) and α-amylase points to their potential in treating neurodegenerative diseases and diabetes, respectively.[13][14]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many succinimide derivatives are attributed to their ability to inhibit COX-2 and 5-LOX enzymes.[13][15] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking these pathways, succinimide derivatives can reduce inflammation, pain, and fever.

In Vitro Evaluation of COX-2 and 5-LOX Inhibition

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Reagent Preparation:

-

Use a commercial COX-2 inhibitor screening kit or prepare the necessary reagents: human recombinant COX-2 enzyme, reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and arachidonic acid (substrate).[16]

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test succinimide derivative (dissolved in a suitable solvent like DMSO).

-

Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[17]

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a precise duration (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl).[16]

-

-

Quantification:

-

The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable. It is typically reduced to the more stable prostaglandin F2α (PGF2α) using stannous chloride.[16]

-

Quantify the amount of PGF2α produced using an enzyme immunoassay (EIA). The amount of product is inversely proportional to the inhibitory activity of the test compound.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

-

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

-

Assay Mixture Preparation:

-

In a quartz cuvette, prepare an assay mixture containing phosphate buffer (e.g., 50 mM, pH 6.3) and the test succinimide derivative.[18]

-

-

Enzyme Addition:

-

Add a sufficient amount of 5-lipoxygenase enzyme (e.g., from potato) to the mixture.

-

-

Reaction Initiation and Monitoring:

-

Start the reaction by adding the substrate, linoleic acid.

-

Immediately monitor the increase in absorbance at 234 nm at 25°C using a UV-Vis spectrophotometer. This increase corresponds to the formation of conjugated dienes, a product of the 5-LOX reaction.[18]

-

-

Data Analysis:

-

Calculate the rate of the reaction from the change in absorbance over time.

-

Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. Calculate the IC50 value.

-

Antimicrobial and Antioxidant Activities

The versatility of the succinimide scaffold extends to antimicrobial and antioxidant activities.[14][19] Modifications to the succinimide ring can lead to compounds with potent activity against various bacterial and fungal strains.

Evaluation of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized concentration of microorganisms (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Test Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the succinimide derivatives in the broth medium.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

-

Evaluation of Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the test compounds or the standard to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[21]

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 517 nm.

-

The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance (discoloration from purple to yellow).

-

Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Plot the percentage of scavenging against the concentration to determine the IC50 value.

-

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on succinimide derivatives has led to the elucidation of key structure-activity relationships for various biological targets. For instance, in the case of anticonvulsants, substitution at the C3 position of the succinimide ring with small alkyl groups is crucial for activity against absence seizures.[1] For anticancer activity, the nature and position of substituents on an N-aryl ring can significantly influence cytotoxicity.

The data presented in this guide underscores the immense potential of the succinimide scaffold in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, makes it a fertile ground for the development of novel therapeutics. Future research will likely focus on the design of hybrid molecules that combine the succinimide core with other pharmacophores to achieve multi-target activity, as well as the development of more selective and potent derivatives with improved pharmacokinetic profiles.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Assay | Typical IC50 Range | Reference |

| N-Aryl Succinimides | Anti-inflammatory (COX-2) | In Vitro COX-2 Inhibition | 50.93 - 204.08 µM | [13] |

| N-Aryl Succinimides | Anti-inflammatory (5-LOX) | In Vitro 5-LOX Inhibition | 20.87 - 138 µM | [13] |

| Substituted Succinimides | Antioxidant (DPPH) | DPPH Scavenging Assay | 2.52 - 10.84 µg/mL | [14][17] |

| Substituted Succinimides | Anticholinesterase (AChE) | In Vitro AChE Inhibition | 91.90 - 93.20% inhibition | [14][22] |

| Maleimide-Succinimide Hybrids | Anticancer (MCF-7) | MTT Assay | Varies with structure | [11][23] |

Conclusion

The succinimide scaffold represents a remarkable example of a privileged structure in medicinal chemistry. From its foundational role in the development of anticonvulsant drugs to its emerging potential in oncology, inflammation, and infectious diseases, the versatility of this simple heterocyclic ring is undeniable. By understanding the underlying mechanisms of action and employing robust and validated experimental protocols, researchers can continue to unlock the therapeutic potential of novel succinimide derivatives. This guide has provided a comprehensive framework, integrating mechanistic insights with practical methodologies, to empower scientists in their quest to develop the next generation of succinimide-based medicines.

References

-

Zhang, H., et al. (2021). Research progress in biological activities of succinimide derivatives. Bioorganic Chemistry, 108, 104557. [Link]

-

Abdel-Gawad, H., et al. (2021). Research progress in biological activities of succinimide derivatives. ResearchGate. [Link]

-

Saeed, A., et al. (2019). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Molecules, 24(15), 2789. [Link]

-

Hussain, F., et al. (2022). Comparative in-vitro anti-inflammatory, anticholinesterase and antidiabetic evaluation: computational and kinetic assessment of succinimides cyano-acetate derivatives. Journal of Biomolecular Structure and Dynamics, 40(19), 8635-8647. [Link]

-

Ishida, J., et al. (1995). Succinimide derivatives. II. Synthesis and antipsychotic activity of N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis- cyclohexanedicarboximide (SM-9018) and related compounds. Chemical & Pharmaceutical Bulletin, 43(12), 2139-2151. [Link]

-

Patil, S., et al. (2021). Synthesis And Antioxidant Activity Of Succinimide Derivative. International Journal of Creative Research Thoughts, 9(6). [Link]

-

Jan, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Evidence-Based Complementary and Alternative Medicine, 2022, 8811195. [Link]

-

Jan, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. ResearchGate. [Link]

-

Shetgiri, N. P., & Nayak, B. K. (2005). Succinimides: Synthesis, reaction and biological activity. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-10. [Link]

-

Wójcik-Pszczoła, K., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Current Issues in Molecular Biology, 46(6), 5117-5130. [Link]

-

Zafar, R., et al. (2023). Structures of the synthesized succinimide derivatives. ResearchGate. [Link]

-

Ghorai, M. K., et al. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. ACS Omega, 2(10), 6933-6943. [Link]

-

Al-Otaibi, A. M., et al. (2021). synthesis and antimicrobial activity of new succinimides bearing different heterocycles. International Journal of Research in Pharmaceutical Sciences, 12(4), 2345-2353. [Link]

-

GPATINDIA. (2020). ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Bayat, M., & Rostami, M. (2013). Synthesis of Succinimide Derivatives Using Chemoselective Reduction of Maleimide Derivatives. SID. [Link]

-

Wadood, A., et al. (2022). Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. Journal of Chemistry, 2022, 5847736. [Link]

-

Ullah, R., et al. (2023). Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. Molecules, 28(13), 5085. [Link]

-

Jasińska, M., et al. (2024). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

-

JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57571. [Link]

-

Al-Suhaimi, E. A., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 17(11), 1899. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 509-515. [Link]

-

Shetgiri, N. P., & Nayak, B. K. (2006). Synthesis and Antimicrobial Activity of Some Succinimides (III). E-Journal of Chemistry, 3(3), 195-198. [Link]

-

Wójcik-Pszczoła, K., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. [Link]

-

Wikipedia. (n.d.). Succinimide. Wikipedia. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide–succinimide derivatives. Journal of the Iranian Chemical Society, 19(4), 1337-1347. [Link]

-

Kornet, M. J., et al. (1977). Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position. Journal of Medicinal Chemistry, 20(3), 405-409. [Link]

-

The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 52-56. [Link]

-

Nanjing Suru Chemical Co., Ltd. (2025). Succinimide: The Key to Unlocking Novel Drug Molecules. Nanjing Suru Chemical Co., Ltd. [Link]

-

Patil, S. V., et al. (2014). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 3(6), 216-220. [Link]

-

ResearchGate. (2018). Antiepileptic Activity of new Succinimide derivatives 2-13 by picrotoxin induced (Duration of Seizures). ResearchGate. [Link]

-

Ahmed, F. A., & Mutlaq, D. (2024). Synthesis and anti-breast cancer activity of some succinimide derivatives via Michael addition reaction: arylhydrazide to maleimides. Basrah Journal of Science, 50(2), 281-289. [Link]

-

YouTube. (2025). PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect. YouTube. [Link]

-

ResearchGate. (2021). Synthesis and anti-breast cancer activity of some succinimide derivatives via Michael addition reaction: arylhydrazide to maleimides. ResearchGate. [Link]

-

Reddanna, P., et al. (1985). 5-Lipoxygenase inhibition assay. Methods in Enzymology, 163, 268-271. [Link]

-

ResearchGate. (n.d.). Structures of succinimide derivatives (I) and (II). ResearchGate. [Link]

-

YouTube. (2024). Antiepileptics: Nursing Pharmacology. YouTube. [Link]

-

Ullah, R., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Molecules, 26(6), 1735. [Link]

-

ResearchGate. (n.d.). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. ResearchGate. [Link]

-

ResearchGate. (2020). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. [Link]

-

Royal Society of Chemistry. (2022). Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. Catalysis Science & Technology, 12(13), 4134-4142. [Link]

-

PubMed Central. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Journal of the American Chemical Society, 142(37), 15894-15903. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. fao.org. [Link]

-

CABI Digital Library. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]

Sources

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcps.org [ijcps.org]

- 5. youtube.com [youtube.com]

- 6. ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdb.apec.org [pdb.apec.org]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data (NMR, IR, Mass Spec) of 3-Methyl-3-propylpyrrolidine-2,5-dione

An In-Depth Spectroscopic Guide to 3-Methyl-3-propylpyrrolidine-2,5-dione

Introduction

3-Methyl-3-propylpyrrolidine-2,5-dione, a derivative of succinimide, represents a class of compounds with significant interest in medicinal chemistry and materials science. The succinimide ring is a key structural motif in various anticonvulsant and antidepressant drugs. The introduction of alkyl substituents at the C3 position modulates the compound's lipophilicity, steric profile, and potential biological activity. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design, synthesis, and quality control.

While comprehensive experimental spectroscopic data for 3-methyl-3-propylpyrrolidine-2,5-dione is not extensively available in public-facing databases, this guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are grounded in the fundamental principles of spectroscopy and are supported by data from analogous succinimide derivatives.[1][2] This document is designed to serve as a robust reference for researchers working with this compound or similar structures.

Molecular Structure and Isomerism

The subject of this guide is 3-methyl-3-propylpyrrolidine-2,5-dione. It is important to distinguish it from its isomers, such as 3-methyl-3-isopropylpyrrolidine-2,5-dione or 3-methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione, as these will exhibit distinct spectroscopic signatures.[3]

Caption: Molecular structure of 3-Methyl-3-propylpyrrolidine-2,5-dione.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments within a molecule. For 3-methyl-3-propylpyrrolidine-2,5-dione, the spectrum is expected to show distinct signals for the propyl chain, the methyl group, the pyrrolidine ring protons, and the N-H proton.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~8.0 - 9.0 | Broad Singlet | 1H |

| -CH₂- (ring) | ~2.7 | Singlet | 2H |

| -CH₂- (propyl) | ~1.5 - 1.7 | Multiplet | 2H |

| -CH₂- (propyl) | ~1.2 - 1.4 | Multiplet | 2H |

| -CH₃ (ring) | ~1.3 | Singlet | 3H |

| -CH₃ (propyl) | ~0.9 | Triplet | 3H |

Interpretation and Rationale

-

N-H Proton: The imide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the two adjacent carbonyl groups and will likely appear as a broad singlet. Its chemical shift can be concentration and solvent-dependent.

-

Ring -CH₂- Protons: The two protons on the C4 carbon of the pyrrolidine ring are chemically equivalent and have no adjacent protons to couple with, leading to an expected singlet around 2.7 ppm. This is a characteristic signal for the succinimide ring.[4]

-

Propyl Chain Protons: The propyl group will give rise to three distinct signals. The terminal methyl group (-CH₃) will be a triplet due to coupling with the adjacent methylene group. The two methylene groups (-CH₂-) will appear as multiplets due to coupling with each other and the terminal methyl group.

-

Ring -CH₃ Protons: The methyl group attached to the C3 position of the ring is a singlet as it has no adjacent protons. Its chemical shift will be influenced by the surrounding electron density.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-methyl-3-propylpyrrolidine-2,5-dione in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C2, C5) | ~175 - 180 |

| Quaternary C (C3) | ~45 - 50 |

| -CH₂- (ring, C4) | ~35 - 40 |

| -CH₂- (propyl) | ~30 - 35 |

| -CH₂- (propyl) | ~15 - 20 |

| -CH₃ (ring) | ~20 - 25 |

| -CH₃ (propyl) | ~13 - 15 |

Interpretation and Rationale

-

Carbonyl Carbons: The two carbonyl carbons (C2 and C5) are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.[5]

-

Quaternary Carbon: The C3 carbon, being substituted with a methyl and a propyl group, will appear as a quaternary carbon signal in the aliphatic region.

-

Ring and Propyl Carbons: The remaining aliphatic carbons of the ring and the propyl chain will appear in the upfield region of the spectrum, with their specific chemical shifts determined by their local electronic environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (e.g., 100 MHz).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the data as described for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (imide) | 1700 - 1790 | Strong, two bands |

| C-N Stretch | 1100 - 1300 | Medium |

Interpretation and Rationale

-

N-H Stretch: A medium intensity band in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the imide group.

-

C-H Stretch: Strong absorptions below 3000 cm⁻¹ are expected for the C-H stretching vibrations of the methyl and methylene groups.

-

C=O Stretch: The most characteristic feature of a succinimide ring is the presence of two carbonyl stretching bands in the region of 1700-1790 cm⁻¹.[6][7] These correspond to the symmetric and asymmetric stretching modes of the two imide carbonyl groups.

-

C-N Stretch: A medium intensity band in the fingerprint region will correspond to the C-N bond stretching.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 169 | [M]⁺, Molecular Ion |

| 154 | [M - CH₃]⁺ |

| 126 | [M - C₃H₇]⁺ |

| 98 | Further fragmentation |

| 83 | Further fragmentation |

Interpretation and Rationale

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₉H₁₅NO₂ = 169.22 g/mol ).

-